![molecular formula C17H22N2O4S B5668551 8-[(5-acetyl-3-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5668551.png)
8-[(5-acetyl-3-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related spirocyclic compounds, such as diazaspiro[4.5]decane derivatives, typically involves multi-step chemical reactions. For example, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione demonstrates a simple, fast, and cost-effective three-step process, showcasing the potential methodologies that could be applied to the target compound (Pardali et al., 2021).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds often features unique spatial arrangements that contribute to their chemical reactivity and physical properties. The analysis of such structures typically involves X-ray crystallography or NMR spectroscopy, as seen in studies of related compounds, indicating the importance of these techniques in understanding the compound's characteristics.
Chemical Reactions and Properties
Spirocyclic compounds engage in a variety of chemical reactions, reflecting their reactivity towards nucleophiles, electrophiles, and various reagents. For instance, the enhanced reactivity of spirocyclic anhydrides in the Castagnoli-Cushman reaction with imines suggests potential reactivity pathways for the target compound (Rashevskii et al., 2020).
properties
IUPAC Name |
8-[(5-acetylthiophen-3-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-11(20)14-7-12(10-24-14)9-19-5-3-17(4-6-19)13(16(22)23)8-15(21)18(17)2/h7,10,13H,3-6,8-9H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKAMNMTGVMLSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCC3(CC2)C(CC(=O)N3C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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